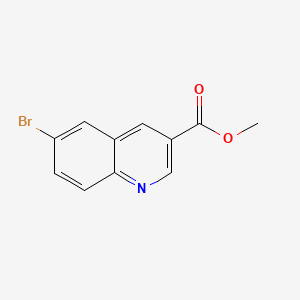

Methyl 6-bromoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-5-9(12)2-3-10(7)13-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRJGHYVBAPYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703466 | |

| Record name | Methyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220418-77-8 | |

| Record name | Methyl 6-bromoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-bromoquinoline-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol based on an analogous compound, and explores its potential biological activities with supporting data from related quinoline derivatives.

Core Compound Properties

This compound is a quinoline derivative characterized by a bromine substituent at the 6-position and a methyl ester at the 3-position. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules. Its structure is often utilized in the development of novel therapeutic agents.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | [2][3] |

| Molecular Weight | 266.09 g/mol | [2] |

| CAS Number | 1220418-77-8 | |

| Appearance | Solid (predicted) | N/A |

| Melting Point | 152-154 °C | |

| InChI Key | CXRJGHYVBAPYRL-UHFFFAOYSA-N |

Synthesis and Experimental Protocol

Predicted Synthetic Pathway

The most probable synthetic route to this compound is the acid-catalyzed esterification of 6-bromoquinoline-3-carboxylic acid with methanol.

Caption: Predicted synthetic pathway for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of Methyl 6-bromoquinoline-2-carboxylate and is expected to be highly applicable for the synthesis of this compound.[6]

Materials:

-

6-bromoquinoline-3-carboxylic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Water (deionized)

-

Dichloromethane

Procedure:

-

To a solution of 6-bromoquinoline-3-carboxylic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting suspension is then extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Biological Activities and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][7] While specific biological data for this compound is limited in the available literature, the activities of structurally related compounds provide strong evidence for its potential as a lead structure in drug discovery.

Anticancer Activity

The 6-bromoquinoline scaffold is a key feature in several compounds with demonstrated cytotoxic activity. For instance, a study on 6-bromo quinazoline derivatives (a closely related heterocyclic system) showed significant antiproliferative effects against human breast cancer (MCF-7) and colon cancer (SW480) cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) |

| Compound 8a (a 6-bromo quinazoline derivative) | MCF-7 | 15.85 ± 3.32 |

| Compound 8a (a 6-bromo quinazoline derivative) | SW480 | 17.85 ± 0.92 |

| Erlotinib (Control) | MCF-7 | 9.9 ± 0.14 |

Data from a study on 6-bromo quinazoline derivatives, demonstrating the potential of the 6-bromo heterocyclic core.[8]

Furthermore, quinoline-3-carboxylic acid derivatives have been investigated as selective antiproliferative agents, showing activity against MCF-7 and K562 (chronic myelogenous leukemia) cell lines.[9] This suggests that the quinoline-3-carboxylate moiety also contributes to the potential anticancer profile.

Antimicrobial Activity

Quinazolinone derivatives, which share a similar heterocyclic core, have been shown to exhibit antibacterial activity.[10] The general class of quinolines is known for its antimicrobial properties, and this compound could be a valuable intermediate for the synthesis of novel antimicrobial agents.

Potential as Prostaglandin F2α Inhibitors

A recent study explored 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α (PGF2α), a key mediator in preterm labor.[11] This indicates a potential therapeutic application for derivatives of the 6-bromoquinoline scaffold in reproductive health.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, standard in vitro assays can be employed. The following are general protocols for evaluating anticancer and antimicrobial activity.

Workflow for Anticancer Activity Screening

References

- 1. This compound [myskinrecipes.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. glpbio.com [glpbio.com]

- 5. scbt.com [scbt.com]

- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medires [mediresonline.org]

- 11. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

what is Methyl 6-bromoquinoline-3-carboxylate

A Technical Guide to Methyl 6-bromoquinoline-3-carboxylate

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline family. Its structure, featuring a bromine atom on the quinoline core and a methyl ester group, makes it a valuable and versatile intermediate in synthetic organic chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its role in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature. The key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 10185-93-0 |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Molecular Weight | 266.09 g/mol |

| Melting Point | 165-169 °C |

| Appearance | Off-white to yellow crystalline powder |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would typically show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Experimental Protocols

This compound is typically synthesized via a multi-step process. A common approach involves the Gould-Jacobs reaction.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction

This protocol outlines the synthesis starting from 4-bromoaniline.

Step 1: Condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate

-

In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Add diethyl 2-(ethoxymethylene)malonate (1 equivalent) to the solution.

-

Heat the mixture to reflux for 2-4 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the intermediate product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization

-

Place the intermediate from Step 1 into a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This induces a cyclization reaction to form the quinoline ring system.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and dilute with a hydrocarbon solvent like hexane to precipitate the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

-

Filter the product and wash thoroughly with hexane.

Step 3: Conversion to Methyl Ester (if necessary) The Gould-Jacobs reaction yields an ethyl ester. If the methyl ester is specifically required, a transesterification step or hydrolysis followed by esterification with methanol would be necessary.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

The bromine atom at the 6-position is particularly useful as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). These reactions allow for the introduction of diverse functional groups, enabling the exploration of the chemical space around the quinoline core to optimize biological activity, selectivity, and pharmacokinetic properties.

Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a typical application of this compound as a substrate in a Suzuki cross-coupling reaction.

-

To a reaction vessel, add this compound (1 equivalent), an aryl boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add a base, for example, an aqueous solution of sodium carbonate (2 M, 3 equivalents).

-

Add a solvent system, typically a mixture like toluene/ethanol/water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (e.g., 80-100 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired 6-aryl-quinoline derivative.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate whose value lies in its versatile quinoline core and the reactive bromine handle. Its utility in constructing diverse molecular libraries makes it a significant compound for researchers and scientists, particularly those in the field of medicinal chemistry and drug development. The synthetic protocols and workflows described herein provide a framework for its effective use in the laboratory.

Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromoquinoline-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinoline scaffold is a common motif in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, synthesis protocols, and its role as a key intermediate in the development of potential therapeutics.

Core Properties

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₂ | |

| Molecular Weight | 266.09 g/mol | |

| CAS Number | 1220418-77-8 | |

| Appearance | Solid (predicted) | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Predicted LogP | 2.78 |

Spectral Data

Mass Spectrometry:

-

LC-MS (ESI+): m/z = 266 [M+H]⁺.[1]

NMR and IR Spectroscopy:

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid and is utilized as an intermediate in the synthesis of more complex molecules.

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from patent literature describing the esterification of 6-bromoquinoline-3-carboxylic acid.[2]

-

Materials:

-

6-bromoquinoline-3-carboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 6-bromoquinoline-3-carboxylic acid in methanol.

-

Carefully add concentrated sulfuric acid to the suspension.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

-

2. Reduction of this compound to (6-bromoquinolin-3-yl)methanol

This protocol describes the reduction of the methyl ester to the corresponding alcohol, a common transformation for this intermediate.[3][4]

-

Materials:

-

This compound

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄)

-

Water (H₂O)

-

15% Sodium hydroxide solution (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using DIBAL-H):

-

Dissolve this compound in dichloromethane and cool the solution to 0 °C.

-

Add a solution of DIBAL-H in a suitable solvent (e.g., toluene) dropwise to the cooled solution.

-

Stir the mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Allow the mixture to warm to room temperature and stir for an additional 10 minutes.

-

Filter the mixture and concentrate the filtrate to obtain the crude product.

-

Purify the product as necessary.

-

Visualized Synthesis Workflow

The following diagram illustrates the synthesis of this compound and its subsequent reduction.

Caption: Synthetic pathway from 6-bromoquinoline-3-carboxylic acid.

Role in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The quinoline core is a well-established pharmacophore, and modifications at the 3- and 6-positions can lead to compounds with diverse biological activities.

Intermediate in the Synthesis of Bioactive Molecules

-

GuaB Inhibitors: This compound has been utilized as a starting material in the synthesis of potent inhibitors of inosine-5'-monophosphate dehydrogenase (GuaB), an essential enzyme in bacterial guanine nucleotide biosynthesis. These inhibitors are being investigated as potential novel antibiotics, particularly against multidrug-resistant pathogens like Acinetobacter baumannii.[3][4]

-

WEE1 Degrading Compounds: this compound is a precursor in the synthesis of compounds designed to induce the degradation of the WEE1 kinase, a critical regulator of the cell cycle. Targeting WEE1 is a promising strategy in cancer therapy.[5]

Logical Relationship in Drug Discovery

The following diagram illustrates the role of this compound as a key building block in the drug discovery process.

Caption: From a core scaffold to potential therapeutic agents.

Conclusion

This compound is a synthetically versatile intermediate with demonstrated utility in the development of novel therapeutic agents. While a complete experimental profile of its basic physical properties is not widely published, its chemical reactivity and importance as a building block are well-documented in the scientific and patent literature. For researchers in the fields of medicinal chemistry and drug development, this compound represents a valuable starting point for the synthesis of new molecular entities targeting a range of diseases, from bacterial infections to cancer. Further characterization of its physicochemical properties would be beneficial to the scientific community.

References

- 1. Buy Methyl 8-bromoquinoline-3-carboxylate [smolecule.com]

- 2. WO2010038081A2 - Heterocyclic derivatives and methods of use thereof - Google Patents [patents.google.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery of GuaB inhibitors with efficacy against Acinetobacter baumannii infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2024006881A1 - Wee1 degrading compounds and uses thereof - Google Patents [patents.google.com]

Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromoquinoline-3-carboxylate is a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its quinoline scaffold is a common feature in a variety of biologically active compounds, and the presence of a bromo-substituent at the 6-position provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions. The methyl ester at the 3-position offers a site for derivatization or can be hydrolyzed to the corresponding carboxylic acid. This technical guide provides an in-depth overview of the synthesis, chemical properties, and primary applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and characterization data are provided to assist researchers in its effective utilization.

Chemical Properties and Characterization

This compound is a solid at room temperature with the chemical formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol .[1] It is primarily used as a building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈BrNO₂ | [1] |

| Molecular Weight | 266.09 g/mol | [1] |

| CAS Number | 1220418-77-8 | [1] |

| Appearance | Solid | N/A |

| Purity | Typically >97% | [2] |

Table 2: Spectroscopic Data of this compound Analogs

| Analog | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | MS (m/z) |

| Ethyl 6-bromoquinoline-3-carboxylate | δ 9.36 (s, 1H), 8.45 (d, J=2.0 Hz, 1H), 8.20 (d, J=8.8 Hz, 1H), 8.05 (dd, J=8.8, 2.0 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H) | δ 164.8, 149.2, 146.1, 136.4, 131.7, 130.9, 129.5, 125.2, 122.1, 61.9, 14.2 | [M+H]⁺ 280.0, 282.0 |

| Methyl 6-bromoquinoline-2-carboxylate | δ 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H) | N/A | [M+H]⁺ 267 |

Note: The data for Ethyl 6-bromoquinoline-3-carboxylate is inferred from publicly available spectra. The data for Methyl 6-bromoquinoline-2-carboxylate is from a published synthesis protocol.[3]

Synthesis of this compound

The most direct route to this compound is through the esterification of 6-bromoquinoline-3-carboxylic acid. This can be achieved using standard esterification methods, such as Fischer esterification.

Experimental Protocol: Fischer Esterification of 6-bromoquinoline-3-carboxylic acid

This protocol is adapted from a similar procedure for the synthesis of Methyl 6-bromoquinoline-2-carboxylate.[3]

Materials:

-

6-bromoquinoline-3-carboxylic acid

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated) or Methanesulfonic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or other suitable organic solvent

Procedure:

-

To a solution of 6-bromoquinoline-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or another suitable organic solvent (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure product.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 80-95%.[3]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the bromo-substituent and the methyl ester. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, providing a powerful tool for generating diverse chemical libraries for drug screening.

The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents.

Key Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of drug discovery, it is frequently used to synthesize biaryl and heteroaryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization of Synthetic and Application Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis and a key application workflow for this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its strategic placement of functional groups allows for a wide range of chemical transformations, enabling the rapid generation of diverse compound libraries. The detailed protocols and data provided in this guide are intended to facilitate its use in research and development, ultimately contributing to the discovery of new and effective therapeutic agents.

References

The Untapped Potential: A Technical Guide to the Biological Activity of Methyl 6-bromoquinoline-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities. Methyl 6-bromoquinoline-3-carboxylate, a readily available synthetic intermediate, presents a unique starting point for the development of novel therapeutic agents. The presence of the bromine atom at the 6-position and the carboxylate group at the 3-position offers versatile handles for chemical modification, allowing for the exploration of a diverse chemical space. This technical guide provides an in-depth analysis of the potential biological activities of derivatives synthesized from this core structure, with a particular focus on their anticancer and antimicrobial properties. Drawing from existing research on related quinoline-3-carboxylate and bromoquinoline analogs, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and structure-activity relationships to guide future drug discovery efforts in this promising area.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyridine ring, is a key structural motif in a variety of natural products and synthetic molecules with diverse biological activities. The versatility of the quinoline ring system allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2]

This compound serves as a strategic building block for the synthesis of novel quinoline derivatives. The bromine atom at the 6-position can be exploited for cross-coupling reactions to introduce a variety of substituents, while the methyl ester at the 3-position can be readily hydrolyzed or converted to amides, hydrazides, and other functional groups. These modifications can significantly influence the compound's physicochemical properties and biological activity, making this scaffold a promising starting point for the development of new therapeutic agents.

Anticancer Activity of Quinoline-3-carboxylate Derivatives

While direct studies on the anticancer activity of derivatives of this compound are limited in the public domain, research on analogous quinoline-3-carboxylate derivatives provides valuable insights into their potential as antiproliferative agents. A notable study by Yadav et al. (2020) explored the synthesis and in vitro anticancer activity of a series of novel quinoline-3-carboxylate derivatives, demonstrating their potent effects against human cancer cell lines.

Quantitative Data: In Vitro Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of a series of synthesized quinoline-3-carboxylate derivatives against the MCF-7 (human breast adenocarcinoma) and K562 (human chronic myelogenous leukemia) cell lines.

| Compound ID | R | R' | MCF-7 IC50 (µM) | K562 IC50 (µM) |

| 4a | H | H | 1.25 | 1.89 |

| 4b | 4-F | H | 0.88 | 1.12 |

| 4c | 4-Cl | H | 0.75 | 0.98 |

| 4d | 4-Br | H | 0.69 | 0.85 |

| 4e | 4-NO2 | H | 1.52 | 2.15 |

| 4f | 4-OCH3 | H | 1.10 | 1.45 |

| 4g | 2-Cl | H | 0.95 | 1.20 |

| 4h | 2,4-diCl | H | 0.58 | 0.72 |

| 4i | H | 4-F | 0.92 | 1.18 |

| 4j | H | 4-Cl | 0.81 | 1.05 |

| 4k | H | 4-Br | 0.72 | 0.28 |

| 4l | H | 4-NO2 | 1.68 | 2.30 |

| 4m | H | 4-OCH3 | 0.33 | 0.28 |

| 4n | H | 2,4-diCl | 0.33 | 0.45 |

| Doxorubicin | - | - | 0.48 | 0.35 |

Data extracted from Yadav et al., 2020. The specific structures of the "R" and "R'" substituents on the core scaffold should be referred to in the original publication for full clarity.

Structure-Activity Relationship (SAR) Insights

The data presented in the table above suggests several key structure-activity relationships for this class of compounds:

-

Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring attached to the quinoline core significantly impact the anticancer activity.

-

Halogen Substitution: The presence of halogen atoms (F, Cl, Br) on the phenyl ring generally enhances the antiproliferative activity compared to the unsubstituted analog.

-

Electron-Withdrawing vs. Electron-Donating Groups: The specific electronic effects of the substituents play a crucial role, though a simple linear relationship is not always observed.

-

Positional Isomerism: The position of the substituent on the phenyl ring also influences the potency of the derivatives.

These SAR insights provide a valuable roadmap for the rational design of future derivatives of this compound with potentially enhanced anticancer activity.

Antimicrobial Potential of Bromoquinoline Derivatives

The quinoline nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a bromine atom can further enhance the antimicrobial properties of these compounds. While specific studies on the antimicrobial activity of this compound derivatives are not widely reported, the broader class of bromoquinoline derivatives has shown promising activity against a range of bacterial and fungal pathogens.

Derivatives of 6-bromoquinoline have been investigated for their activity against both Gram-positive and Gram-negative bacteria. The bromine atom is thought to contribute to the overall lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies that can be employed to evaluate the biological activity of this compound derivatives.

Synthesis of Quinoline-3-carboxylate Derivatives

A general synthetic route to quinoline-3-carboxylate derivatives, as adapted from the work of Yadav et al. (2020), is outlined below. This can serve as a template for the synthesis of novel derivatives starting from this compound.

References

Methyl 6-bromoquinoline-3-carboxylate: A Technical Guide for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, methyl 6-bromoquinoline-3-carboxylate has emerged as a key scaffold in the design and synthesis of novel anticancer agents. This technical guide provides an in-depth overview of this compound and its derivatives in the context of anticancer research. It covers the synthesis, mechanisms of action, and relevant experimental protocols. The guide aims to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new cancer therapeutics.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting potent anticancer properties.[1] The introduction of a bromine atom at the 6-position and a methyl carboxylate group at the 3-position of the quinoline nucleus provides a versatile template for chemical modification and optimization of biological activity. This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and notably, anticancer activities.[2] This document consolidates the current knowledge on this compound and its analogs, focusing on their utility in oncology research.

Synthesis of the Core Scaffold

While specific synthesis routes for this compound are proprietary or embedded within broader derivative synthesis papers, a representative method for a structurally similar compound, methyl 6-bromoquinoline-2-carboxylate, is presented below. This protocol illustrates a common synthetic strategy for this class of compounds.

Representative Synthesis of a Methyl 6-bromoquinoline-carboxylate Analog

A mixture of 6-bromoquinoline-2-carboxylic acid (1.31 mol) and methanesulfonic acid (0.34 mol) in methanol (2 L) is refluxed for 6 hours. Upon completion, the reaction mixture is neutralized with an aqueous solution of sodium bicarbonate (0.34 mol). The resulting suspension is cooled to 20°C and stirred overnight. The solid product is collected by filtration and washed with water. The solid is then dried in a vacuum oven at 50°C to yield the final product.[3]

Anticancer Activity and Quantitative Data

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key enzymes involved in DNA replication and repair. While specific IC50 values for the parent compound, this compound, are not widely published, the data for its derivatives highlight the potential of this chemical scaffold.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoline-Thiazolobenzimidazolone Hybrids | A549 (Lung) | Not Specified | |

| AGS (Gastric) | Not Specified | ||

| 2-Thioxoquinazolin-4-one Derivatives | HeLa (Cervical) | 1.85 - 2.81 | [4] |

| MDA-MB-231 (Breast) | 1.85 - 2.81 | [4] | |

| 6-Bromoquinazoline Derivatives | MCF-7 (Breast) | 0.53 - 46.6 | [5] |

| SW480 (Colon) | 0.53 - 46.6 | [5] | |

| Indolo[2,3-b]quinoline Derivative (BAPPN) | HepG2 (Liver) | 3.3 (µg/mL) | [6] |

| HCT-116 (Colon) | 23 (µg/mL) | [6] | |

| MCF-7 (Breast) | 3.1 (µg/mL) | [6] | |

| A549 (Lung) | 9.96 (µg/mL) | [6] | |

| Various Quinoline Derivatives | HT29 (Colon) | 1.1 - 4.1 (µg/mL) | [7] |

| SW620 (Colon) | 1.1 - 4.1 (µg/mL) | [7] | |

| Thienopyrimidine Derivative | T47D (Breast) | 6.9 | [8] |

| MDA-MB-231 (Breast) | 10 | [8] | |

| 2-Quinolinone Derivatives | MCF-7 (Breast) | 2.20 - 11.90 | [8] |

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of critical cellular signaling pathways. Two prominent mechanisms are the induction of apoptosis and the inhibition of topoisomerase II.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[9] Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the activation of caspase-8.[10]

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria, which then activates caspase-9.[10] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][11]

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway, with pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[12] Quinoline-based compounds can modulate the expression of these proteins to favor apoptosis.

Caption: Apoptosis pathways activated by quinoline derivatives.

Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[13] Topoisomerase II inhibitors can be classified as "poisons" that trap the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and subsequent cell death.[13][14] This DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR).

The DDR pathway involves sensor proteins like ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) that, upon detecting DNA damage, activate checkpoint kinases Chk1 and Chk2.[14][15] These kinases then orchestrate cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Caption: DNA damage response pathway initiated by Topoisomerase II inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][19] The absorbance is directly proportional to the number of viable cells.

Caption: Standard workflow for an MTT-based cell viability assay.

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Lysis: After treating cells with the test compound, harvest and lyse the cells to release intracellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate.

-

Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-3 activity.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and inhibit key cellular machinery like topoisomerase II underscores their therapeutic potential. This guide provides a foundational understanding of the synthesis, biological activity, and mechanisms of action associated with this important chemical scaffold. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the clinical utility of these compounds in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

The Quinoline Scaffold: A Promising Frontier in Anti-Inflammatory Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide delves into the compelling anti-inflammatory properties of quinoline-based compounds, providing a comprehensive resource for researchers, scientists, and drug development professionals. This document outlines the key molecular targets, summarizes quantitative efficacy data, presents detailed experimental protocols for their evaluation, and visualizes the intricate signaling pathways involved.

Molecular Targets of Anti-Inflammatory Quinoline Compounds

Quinoline derivatives exert their anti-inflammatory effects by modulating the activity of several key proteins implicated in the inflammatory cascade. The primary targets identified to date include cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), tumor necrosis factor-alpha converting enzyme (TACE), transient receptor potential vanilloid 1 (TRPV1), and the NLRP3 inflammasome.

Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid. Inhibition of COX-2 is a well-established strategy for treating inflammation and pain.

Phosphodiesterase 4 (PDE4)

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties. By inhibiting PDE4, quinoline compounds can elevate cAMP levels, leading to a dampening of the inflammatory response.

Tumor Necrosis Factor-Alpha Converting Enzyme (TACE)

TACE, also known as ADAM17, is a metalloproteinase that cleaves the membrane-bound precursor of tumor necrosis factor-alpha (TNF-α) to its soluble, active form. TNF-α is a potent pro-inflammatory cytokine, and its inhibition is a cornerstone of many anti-inflammatory therapies.

Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. It is also involved in neurogenic inflammation. Antagonism of TRPV1 by quinoline derivatives can alleviate inflammatory pain.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation by various inflammatory stimuli, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Quinoline compounds have been shown to inhibit the activation of the NLRP3 inflammasome.

Quantitative Data on Anti-Inflammatory Quinoline Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of representative quinoline compounds. This data allows for a comparative analysis of their potency and efficacy against different molecular targets.

Table 1: In Vitro Inhibitory Activity of Quinoline Derivatives

| Compound ID | Target | Assay | IC50 (µM) | Reference |

| COX-2 Inhibitors | ||||

| Celecoxib-Quinoline Hybrid 34 | COX-2 | Enzyme Inhibition Assay | 0.10 | |

| Celecoxib-Quinoline Hybrid 35 | COX-2 | Enzyme Inhibition Assay | 0.11 | |

| Celecoxib-Quinoline Hybrid 36 | COX-2 | Enzyme Inhibition Assay | 0.10 | |

| PDE4 Inhibitors | ||||

| Quinoline Derivative A | PDE4 | Enzyme Inhibition Assay | 0.89 | |

| NLRP3 Inflammasome Inhibitors | ||||

| Quinoline Analogue W16 | NLRP3 | IL-1β release in J774A.1 cells | Potent Inhibition | |

| Dual COX/LOX Inhibitors | ||||

| Quinoline-2-carboxamide B | COX-1/COX-2/5-LOX | Enzyme Inhibition Assays | Similar or higher than reference |

Table 2: In Vivo Anti-Inflammatory Activity of Quinoline Derivatives

| Compound ID | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| Hydrazone of 6-substituted-2-chloro-3-formyl quinoline | Carrageenan-induced paw edema in rats | 100 mg/kg | 31-45 | |

| 2-chloroquinoline-3-carbaldehyde derivative 2 | Carrageenan-induced paw edema in rats | Not specified | Comparable to diclofenac sodium | |

| 2-chloroquinoline-3-carbaldehyde derivative 6 | Carrageenan-induced paw edema in rats | Not specified | Comparable to diclofenac sodium | |

| 3g | Xylene-induced ear edema in mice | 50 mg/kg (oral) | 63.19 (at 30 min, i.p.) | |

| 6d | Xylene-induced ear edema in mice | 50 mg/kg (oral) | 68.28 (at 30 min, i.p.) | |

| Azetidine-2-one scaffold-based quinoline 41 | Rat paw edema | Not specified | Maximum anti-inflammatory property | |

| Azetidine-2-one scaffold-based quinoline 42 | Rat paw edema | Not specified | Maximum anti-inflammatory property |

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by anti-inflammatory quinoline compounds.

Caption: Inhibition of the COX-2 pathway by quinoline compounds.

Caption: PDE4 inhibition by quinoline compounds enhances anti-inflammatory signaling.

Caption: Quinoline compounds inhibit the NLRP3 inflammasome assembly.

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro assays used to evaluate the anti-inflammatory properties of quinoline compounds.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Materials:

-

Male Wistar rats (150-200 g)

-

1% (w/v) carrageenan solution in sterile saline

-

Test quinoline compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test quinoline compound, vehicle, or reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro: Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of compounds to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test quinoline compound

-

Griess reagent for nitrite determination (a measure of nitric oxide production)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test quinoline compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatants.

-

Determine the concentration of nitric oxide in the supernatant by measuring nitrite levels using the Griess reagent according to the manufacturer's instructions.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control.

In Vitro: COX-2 Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

Test quinoline compound

-

Reference COX-2 inhibitor (e.g., Celecoxib)

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.

-

Add the test quinoline compound or reference inhibitor at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid and TMPD.

-

Monitor the oxidation of TMPD, which results in a color change, by measuring the absorbance at a specific wavelength (e.g., 610 nm) over time.

-

The rate of the reaction is proportional to the COX-2 activity.

-

Calculate the percentage inhibition of COX-2 activity for each concentration of the test compound and determine the IC50 value.

Synthesis of Anti-Inflammatory Quinoline Derivatives

The synthesis of quinoline derivatives often involves well-established organic chemistry reactions. A general and versatile method is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Example: Synthesis of a 2-substituted quinoline

Caption: General scheme of the Friedländer annulation for quinoline synthesis.

Detailed Synthesis of a Quinoline-based Chalcone Derivative:

A common synthetic route to potent anti-inflammatory quinoline-chalcone hybrids involves a Claisen-Schmidt condensation.

Step 1: Synthesis of 2-chloro-3-formylquinoline This intermediate can be synthesized from the corresponding acetanilide via the Vilsmeier-Haack reaction.

Step 2: Claisen-Schmidt Condensation

-

Dissolve 2-chloro-3-formylquinoline (1 equivalent) and an appropriate substituted acetophenone (1 equivalent) in ethanol.

-

Add a catalytic amount of a base, such as aqueous potassium hydroxide, dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure quinoline-chalcone derivative.

Conclusion

The quinoline scaffold represents a highly versatile and promising platform for the development of novel anti-inflammatory agents. By targeting a range of key inflammatory mediators, quinoline derivatives offer the potential for both potent and broad-spectrum anti-inflammatory activity. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this important class of compounds. Future efforts in this field will likely focus on optimizing the potency and selectivity of quinoline derivatives, as well as exploring their potential in various inflammatory disease models.

In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs of Methyl 6-bromoquinoline-3-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for diverse functionalization and has led to the discovery of potent agents with anticancer, anti-inflammatory, and antibacterial properties.

Core Compound and its Significance

This compound serves as a key intermediate in the synthesis of a wide array of bioactive molecules.[1] The quinoline core is a privileged structure in drug discovery, and the presence of the bromine atom at the 6-position and the methyl carboxylate at the 3-position provides handles for further chemical modifications to explore structure-activity relationships (SAR).

Synthetic Methodologies

The synthesis of the quinoline scaffold can be achieved through various established methods, including the Gould-Jacobs reaction, which is a cornerstone for the preparation of 4-hydroxyquinolines from anilines and malonic acid derivatives.[2][3][4]

General Synthetic Approach: Gould-Jacobs Reaction

A prevalent method for synthesizing the quinoline core of the target compound and its analogs is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][3] For the synthesis of the core scaffold of this compound, 4-bromoaniline would be a suitable starting material.

Experimental Protocol: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (A Key Intermediate)

This protocol is based on the general principles of the Gould-Jacobs reaction.

Materials:

-

4-Bromoaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated in a suitable solvent, such as ethanol, to form the intermediate ethyl 3-((4-bromophenyl)amino)acrylate.

-

Cyclization: The intermediate is then added to a high-boiling point solvent, like diphenyl ether, and heated to a high temperature (typically 240-260 °C) to induce cyclization, yielding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[5]

-

Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

-

Esterification to Methyl Ester: The carboxylic acid can then be esterified to the methyl ester using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Biological Activities and Structure-Activity Relationship (SAR)

Structural analogs of this compound have demonstrated a broad spectrum of biological activities. The following sections detail their potential as anticancer, anti-inflammatory, and antibacterial agents, supported by quantitative data where available.

Anticancer Activity

Quinoline-3-carboxylate and its carboxamide derivatives have shown significant potential as anticancer agents. Several studies have reported their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Quinoline-3-carboxylate and Carboxamide Analogs

| Compound ID | R1 | R2 | Cell Line | IC50 / GI50 (µM) | Reference |

| 4k | H | Substituted phenyl | K562 | 0.28 | [6][7] |

| 4m | H | Substituted phenyl | K562 | 0.28 | [6][7] |

| 4m | H | Substituted phenyl | MCF-7 | 0.33 | [6][7] |

| 4n | H | Substituted phenyl | MCF-7 | 0.33 | [6][7] |

| 6b | H | Thiophene | EGFR | 0.49 | [8] |

| 8b | H | Substituted phenyl | MCF-7 | 0.839 | [8] |

| 10 | H | Benzyloxy | EGFR | 1.73 | [8] |

| 5o | H | Furan | EGFR | 2.61 | [8] |

| III | H | Unspecified | MCF-7 | 3.46 | [8] |

| 5o | H | Furan | MCF-7 | 3.355 | [8] |

| 8a | H | Substituted phenyl | MCF-7 | 3.617 | [8] |

| 5p | H | Substituted phenyl | MCF-7 | 3.647 | [8] |

| 6b | H | Thiophene | MCF-7 | 5.069 | [8] |

| III | H | Unspecified | EGFR | 5.283 | [8] |

| 10 | H | Benzyloxy | MCF-7 | 10.85 | [8] |

| 6a | F (meta) | Ester | MDA-MB-468 | 4.0 | [9] |

| 6a | F (meta) | Ester | MCF-7 | 10.5 | [9] |

| 6b | F (para) | Ester | MDA-MB-468 | 2.5-5 | [9] |

| 6d | F (meta, para) | Ester | MDA-MB-468 | 4.0 | [9] |

| 6f | CF3 (para) | Ester | MDA-MB-468 | 2.5-5 | [9] |

| Cisplatin | - | - | MDA-MB-468 | 5.0 | [9] |

Note: This table summarizes data from multiple sources and the exact structures of "Substituted phenyl" can be found in the cited literature.

One of the key mechanisms of action for the anticancer activity of some quinoline-3-carboxamide derivatives is the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase.[10][11][12] ATM is a critical regulator of the DNA damage response (DDR) pathway.

Signaling Pathway: ATM Kinase Inhibition

Anti-inflammatory Activity

Quinoline-3-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. These compounds have shown the ability to inhibit inflammatory mediators in cellular assays.

Table 2: Anti-inflammatory Activity of Quinoline-3-carboxylic Acid Analogs

| Compound ID | Assay | IC50 (µM) | Reference |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [2] |

Note: The reference indicates "impressively appreciable anti-inflammation affinities" without providing specific IC50 values.

Antibacterial Activity

The quinoline scaffold is the backbone of the widely used quinolone class of antibiotics. These drugs primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.[13][14][15][16][17]

Signaling Pathway: Topoisomerase IV Inhibition

Experimental Workflows

The discovery and development of novel this compound analogs follow a structured workflow from synthesis to biological evaluation.

Diagram: Drug Discovery Workflow

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural analogs have demonstrated potent and diverse biological activities, including promising anticancer, anti-inflammatory, and antibacterial effects. The ongoing exploration of the structure-activity relationships of these compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new and effective drug candidates. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules.

References

- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting the ATM pathway in cancer: Opportunities, challenges and personalized therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting ATM pathway for therapeutic intervention in cancer [biodiscovery.pensoft.net]

- 12. researchgate.net [researchgate.net]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 15. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of the Methyl 6-bromoquinoline-3-carboxylate Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of quinoline derivatives, the Methyl 6-bromoquinoline-3-carboxylate scaffold has emerged as a particularly promising platform for the development of novel drugs. Its strategic placement of a bromine atom and a methyl ester group offers versatile handles for synthetic modification, enabling the exploration of a broad chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the key features of this scaffold, including its synthesis, chemical reactivity, and diverse biological activities, supported by experimental data and pathway visualizations.

Chemical Synthesis and Physicochemical Properties

The synthesis of the this compound core can be achieved through established methods of quinoline synthesis, most notably the Gould-Jacobs reaction. This approach typically involves the condensation of a substituted aniline, in this case, 4-bromoaniline, with a malonic ester derivative, followed by a thermal cyclization. Subsequent esterification of the resulting carboxylic acid yields the target methyl ester.

A plausible synthetic route is outlined below:

An In-depth Technical Guide to Methyl 6-bromoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on methyl 6-bromoquinoline-3-carboxylate. The document covers the synthesis, chemical properties, and potential biological applications of this compound, with a focus on presenting quantitative data and detailed experimental protocols.

Chemical Properties and Data

This compound is a heterocyclic building block utilized in organic synthesis.[1] It serves as a key intermediate in the development of more complex molecules, particularly in the synthesis of quinoline derivatives with potential therapeutic properties.[1] The structure of this compound is often leveraged in medicinal chemistry for the exploration of antimicrobial, anticancer, and anti-inflammatory activities.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈BrNO₂ | [2] |

| Molecular Weight | 266.09 g/mol | [3] |

| CAS Number | 1220418-77-8 | [4] |

| Appearance | Solid (predicted) | [5] |

| Purity | Typically >97% (as supplied by commercial vendors) | [6] |

Synthesis of this compound

The primary synthetic route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 6-bromoquinoline-3-carboxylic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.[7][8]

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification.[7][9]

Materials:

-

6-bromoquinoline-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, serving as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension. Alternatively, for a more reactive approach, thionyl chloride (1.1-1.5 equivalents) can be added dropwise at 0 °C, which first forms the acyl chloride in situ.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until effervescence ceases.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. .

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Potential Biological Activities

While specific biological data for this compound is not extensively reported in the reviewed literature, the broader class of quinoline derivatives is well-documented for a range of pharmacological activities.[10] Quinolines are a significant scaffold in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[10]

Anticancer Potential: Quinoline-3-carboxylate derivatives have been investigated as antiproliferative agents.[6][7] For instance, certain 2,4-disubstituted quinoline-3-carboxylate derivatives have shown micromolar inhibition against MCF-7 and K562 cancer cell lines.[7] The carboxylic acid counterparts of these esters were found to be more selective towards cancer cells.[6] Additionally, various bromo-derivatives of quinolines have demonstrated cytotoxic effects against different cancer cell lines.[11]

Antimicrobial Activity: The quinoline core is a known pharmacophore in the development of antibacterial and antifungal agents.[12] Substituted quinoline-3-carboxamide derivatives have shown weak to moderate activity against Gram-positive and Gram-negative bacteria.[12] Furthermore, other bromo-substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial potential.[13]

Experimental Workflows and Signaling Pathways

Given the role of this compound as a synthetic intermediate, a logical experimental workflow would involve its synthesis, purification, and subsequent use in the preparation of more complex derivatives for biological screening.

No specific signaling pathways involving this compound have been detailed in the reviewed literature. However, based on the activities of related quinoline compounds, potential pathways could involve the inhibition of key enzymes in cancer cell proliferation or microbial growth. For example, some quinoline derivatives act as inhibitors of protein kinase CK2 or DNA gyrase.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound|lookchem [lookchem.com]

- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for Methyl 6-bromoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 6-bromoquinoline-3-carboxylate, a key intermediate in the development of pharmaceuticals. The primary method outlined is the Fischer esterification of 6-bromoquinoline-3-carboxylic acid.

Synthesis Overview

The synthesis of this compound is typically achieved through the esterification of 6-bromoquinoline-3-carboxylic acid. The most common and direct method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst. This method is generally effective and can be adapted for various scales.

Comparative Synthesis Data

While a specific yield for the methyl ester of 6-bromoquinoline-3-carboxylic acid is not widely reported, the following table provides a representative yield for a similar reaction, the synthesis of the isomeric methyl 6-bromoquinoline-2-carboxylate, which can be considered analogous.

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 6-Bromoquinoline-2-carboxylic acid | Methanesulfonic acid | Methanol | Reflux, 6 hours | Methyl 6-bromoquinoline-2-carboxylate | 85% | [1] |

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 6-bromoquinoline-3-carboxylic acid using a strong acid catalyst.

Materials:

-

6-Bromoquinoline-3-carboxylic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (CH₃SO₃H)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 6-bromoquinoline-3-carboxylic acid in anhydrous methanol. Use a significant excess of methanol to serve as both the reactant and the solvent.

-

Acid Addition: While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid. The addition should be done dropwise, and the flask may be cooled in an ice bath to manage any exothermic reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Allow the reaction to proceed for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will cause gas evolution (CO₂).

-

Remove the bulk of the methanol using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-